ethenol;(E)-3-phenylprop-2-enoic acid

Catalog No.
S1899348
CAS No.
9050-06-0
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethenol;(E)-3-phenylprop-2-enoic acid

CAS Number

9050-06-0

Product Name

ethenol;(E)-3-phenylprop-2-enoic acid

IUPAC Name

ethenol;3-phenylprop-2-enoic acid

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C9H8O2.C2H4O/c10-9(11)7-6-8-4-2-1-3-5-8;1-2-3/h1-7H,(H,10,11);2-3H,1H2

InChI Key

HCCVHWNULIPQNY-UHFFFAOYSA-N

SMILES

C=CO.C1=CC=C(C=C1)C=CC(=O)O

Canonical SMILES

C=CO.C1=CC=C(C=C1)C=CC(=O)O

Isomeric SMILES

C=CO.C1=CC=C(C=C1)/C=C/C(=O)O

Drug Delivery Systems

One promising area of research for PVC is its use in drug delivery systems. The cinnamoyl groups in PVC can be chemically modified to attach therapeutic agents. This allows for controlled release of the drug at the target site, improving efficacy and reducing side effects []. Studies have explored PVC nanoparticles for delivering anticancer drugs, demonstrating their potential for targeted cancer therapy [].

Biomaterials

PVC's biocompatibility and film-forming properties make it a valuable material for developing biomaterials. Research suggests its potential for applications like artificial skin, wound dressings, and tissue engineering scaffolds [, ]. The cinnamic acid groups in PVC can also be used to incorporate antibacterial properties into these biomaterials [].

Photoresponsive Materials

PVC exhibits photoresponsive behavior due to the presence of cinnamic acid groups. When exposed to light, these groups undergo chemical transformations that can be exploited for various purposes. For instance, research has explored PVC-based photoresists for use in microfabrication and photolithography techniques. Additionally, PVC's photoresponsive properties are being investigated for applications in light-triggered drug release and sensors [].

Ethenol; (E)-3-phenylprop-2-enoic acid, commonly known as cinnamic acid, is an organic compound with the molecular formula C9H8O2C_9H_8O_2. This white crystalline substance has a melting point of approximately 133 °C and is characterized by its slight solubility in water, while being freely soluble in various organic solvents such as ethanol, methanol, and chloroform . Cinnamic acid occurs naturally in the essential oils of cinnamon and other plants, contributing to its pleasant aroma that resembles cinnamon. It is recognized for its diverse applications in flavoring, fragrance, and medicinal fields.

  • Oxidation: It can be oxidized to benzoic acid using strong oxidizing agents like potassium permanganate.
  • Reduction: The compound can be reduced to cinnamyl alcohol using lithium aluminum hydride as a reducing agent.
  • Electrophilic Substitution: The aromatic ring of cinnamic acid can undergo nitration or halogenation reactions .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Cinnamic acid exhibits notable biological activities:

  • Antimicrobial Properties: It disrupts the cell membranes of various microorganisms, leading to cell lysis and death.
  • Antioxidant Action: The compound scavenges free radicals, thereby reducing oxidative stress within cells.
  • Anti-cancer Potential: Research indicates that cinnamic acid may induce apoptosis in cancer cells through the activation of caspase enzymes and disruption of mitochondrial function .

Several synthetic routes are available for producing ethenol; (E)-3-phenylprop-2-enoic acid:

  • Perkin Reaction: Involves the condensation of benzaldehyde with acetic anhydride in the presence of sodium acetate at elevated temperatures.
  • Knoevenagel Condensation: This method employs benzaldehyde and malonic acid with a base like piperidine under reflux conditions.
  • Aldol Condensation: Combines benzaldehyde with acetaldehyde using sodium hydroxide at room temperature .

Ethenol; (E)-3-phenylprop-2-enoic acid has diverse applications across various industries:

  • Flavoring Agent: Used extensively in the food industry for its cinnamon-like flavor.
  • Fragrance Industry: A key component in perfumes and scented products.
  • Pharmaceuticals: Serves as a precursor in synthesizing various medicinal compounds, including those used for treating diseases like malaria and tuberculosis .
  • Research

Research on ethenol; (E)-3-phenylprop-2-enoic acid has explored its interactions with various biological systems. Studies have indicated its potential synergistic effects when combined with other phytochemicals, enhancing its antimicrobial and antioxidant properties. Additionally, its interactions within metabolic pathways highlight its relevance in pharmacological applications .

Ethenol; (E)-3-phenylprop-2-enoic acid shares structural similarities with several related compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Cinnamyl AlcoholC9H10OC_9H_{10}OReduced form of cinnamic acid; used in fragrances.
BenzaldehydeC7H6OC_7H_6OAromatic aldehyde; precursor for many organic reactions.
4-Hydroxycinnamic AcidC9H10O3C_9H_{10}O_3Exhibits strong antioxidant properties; found in plants.
Ethyl CinnamateC11H12O2C_{11}H_{12}O_2Ester derivative; used as a flavoring agent.
CoumarinC9H6O2C_9H_6O_2Known for its sweet scent; used in perfumes and food.

Uniqueness

What sets ethenol; (E)-3-phenylprop-2-enoic acid apart from these compounds is its specific role as a precursor in both flavoring and pharmaceutical applications, alongside its unique biological activities that contribute to its potential therapeutic uses. Its natural occurrence and versatility further enhance its significance within both industrial and research contexts .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

192.078644241 g/mol

Monoisotopic Mass

192.078644241 g/mol

Heavy Atom Count

14

Related CAS

9050-06-0

General Manufacturing Information

Ethenol, homopolymer, 3-phenyl-2-propenoate: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-16

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